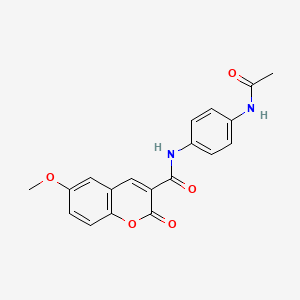

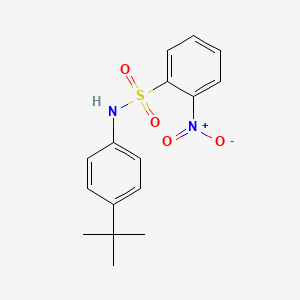

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-acetamidophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O5 and its molecular weight is 352.346. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Antibacterial Agents

One study detailed a protocol for synthesizing indolyl-4H-chromene-3-carboxamides, which showed good antioxidant activity and were active against bacterial strains with MIC values ranging from 9.3 to 18.75 μg mL−1. This demonstrates the potential of chromene derivatives in developing compounds with medicinal benefits, including antioxidant and antibacterial properties (Chitreddy V. Subbareddy & S. Sumathi, 2017).

Synthesis and Structural Studies

Another research focus is on the structural characterization and synthesis of chromene derivatives. For instance, the crystal structures of several N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were studied, revealing their planar structures and anti conformations. These studies are crucial for understanding the physical and chemical properties of these compounds, which is essential for their potential application in drug design and other areas (L. Gomes et al., 2015).

Novel Synthetic Approaches

Research also includes developing novel synthetic methods for chromene derivatives. A study showcased a solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives using cerium ammonium nitrate. These compounds exhibited promising antibacterial activity and strong antioxidant activity, highlighting the significance of green chemistry approaches in synthesizing pharmacologically relevant molecules (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Application in GPR35 Research

Another study focused on the synthesis of a potent and selective GPR35 agonist, highlighting the use of chromene derivatives in studying orphan G protein-coupled receptors. This research aids in understanding receptor functions and developing new therapeutic agents (D. Thimm et al., 2013).

Chemosensor Development

Chromene derivatives are also explored for developing chemosensors. A study synthesized a chemosensor based on a coumarin fluorophore, which showed a highly selective fluorescence response toward Cu2+ and H2PO4−. This illustrates the potential of chromene derivatives in environmental monitoring and analytical chemistry applications (Xianjiao Meng et al., 2018).

Wirkmechanismus

Target of Action

The primary target of Oprea1_266110 is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes such as inflammation and pain.

Mode of Action

Oprea1_266110 acts as a potent and selective reversible inhibitor of COX-2 . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 by Oprea1_266110 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain signaling. By inhibiting COX-2, Oprea1_266110 reduces the production of these prostaglandins, thereby alleviating inflammation and pain.

Pharmacokinetics

Similar compounds such as acetaminophen are known to be well-absorbed orally and widely distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine

Result of Action

The inhibition of COX-2 by Oprea1_266110 leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, providing relief for conditions such as arthritis and other inflammatory diseases .

Action Environment

The action of Oprea1_266110 can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, factors such as temperature and humidity could potentially affect the stability of the compound.

Biochemische Analyse

Biochemical Properties

It is known that the compound is a potent and selective reversible COX-2 inhibitor . It inhibits human and ovine COX-2 with IC 50 of 0.1 μM and 0.625 μM, respectively . This suggests that it interacts with the COX-2 enzyme, potentially affecting the synthesis of prostaglandins and other biologically active substances.

Cellular Effects

Given its role as a COX-2 inhibitor, it can be inferred that it may influence cell function by modulating inflammatory responses, pain perception, and fever .

Molecular Mechanism

As a COX-2 inhibitor, it likely exerts its effects by binding to the COX-2 enzyme and inhibiting its activity . This could lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.

Metabolic Pathways

As a COX-2 inhibitor, it may be involved in the arachidonic acid metabolic pathway, where COX-2 plays a crucial role .

Transport and Distribution

Drug transporters play a significant role in the absorption, distribution, and elimination of many drugs .

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-11(22)20-13-3-5-14(6-4-13)21-18(23)16-10-12-9-15(25-2)7-8-17(12)26-19(16)24/h3-10H,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQCTYCDCCNITK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2489983.png)

![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-chloropropan-1-one](/img/structure/B2489985.png)

![3-(2-CHLOROPHENYL)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2489989.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489990.png)

![6-Fluoro-8-{[(3-methylpyridin-2-yl)oxy]methyl}quinoline](/img/structure/B2489993.png)

![N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2489994.png)

![1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2490006.png)